1-(4-Butoxy-3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Butoxy-3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromeno-pyrrole-dione core substituted with a 4-butoxy-3-ethoxyphenyl group at position 1 and a pyridin-2-yl moiety at position 2.
This compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Such methods enable rapid library generation with diverse substituents, as demonstrated by the production of 223 analogs with yields ranging from 43% to 86% .
Properties
Molecular Formula |
C28H26N2O5 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-(4-butoxy-3-ethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H26N2O5/c1-3-5-16-34-21-14-13-18(17-22(21)33-4-2)25-24-26(31)19-10-6-7-11-20(19)35-27(24)28(32)30(25)23-12-8-9-15-29-23/h6-15,17,25H,3-5,16H2,1-2H3 |
InChI Key |
WZEHUPIAHMWEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O)OCC |
Origin of Product |
United States |
Biological Activity
1-(4-Butoxy-3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 470.5 g/mol. Its structure features a chromeno-pyrrole core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | 1-(4-butoxy-3-ethoxyphenyl)-2-(pyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Synthesis
The synthesis of this compound typically involves a multi-component reaction that integrates various organic precursors. The efficiency of the synthesis can be optimized through adjustments in temperature and solvent conditions. For example, yields of over 70% have been reported under specific conditions using a one-pot multicomponent reaction approach .
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit antioxidant properties. These properties are crucial for neutralizing free radicals and may contribute to the prevention of oxidative stress-related diseases .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains with minimal inhibitory concentration (MIC) values indicating their potential as therapeutic agents .
Inhibition of Viral Proteases
Notably, some chromeno[2,3-c]pyrroles have been identified as inhibitors of the Main protease (Mpro) of SARS-CoV-2. This suggests that similar compounds could be explored for antiviral activity against COVID-19 .
Glucokinase Activation
Certain derivatives have also been reported to act as glucokinase activators. This mechanism is particularly relevant in the context of diabetes management, where enhancing insulin secretion can be beneficial .
Case Studies and Research Findings
Case Study 1: Antioxidant Evaluation
A study evaluated various chromeno[2,3-c]pyrroles for their antioxidant capacity using DPPH and ABTS assays. The results indicated that certain structural modifications significantly enhanced antioxidant activity, making them candidates for further pharmacological studies .
Case Study 2: Antimicrobial Screening
Another investigation focused on synthesizing a library of chromeno[2,3-c]pyrrole derivatives and assessing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed several compounds with promising activity profiles, with MIC values ranging from 8 to 64 μg/mL .
Case Study 3: Antiviral Activity
In light of the COVID-19 pandemic, researchers screened various chromeno[2,3-c]pyrroles for their ability to inhibit viral proteases. Results demonstrated that some derivatives effectively reduced viral replication in vitro, warranting further exploration as potential antiviral agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The structural diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones arises from variations in aryl and alkyl substituents. Key analogs and their distinguishing features are summarized below:
*Calculated based on (C₂₅H₂₇NO₆).
Key Observations:
- Substituent Effects on Bioactivity: AV-C’s thiadiazole and fluorophenyl groups confer antiviral activity via TRIF pathway activation, highlighting the role of electron-withdrawing substituents and heterocyclic moieties in antiviral mechanisms .
- Lipophilicity and Solubility :
- The butoxy and ethoxy groups in the target compound and BH37119 increase molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., methyl or fluoro). This could improve tissue penetration but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
